molecular formula C31H44O10 B057498 Physodine A CAS No. 122188-47-0

Physodine A

Numéro de catalogue: B057498
Numéro CAS: 122188-47-0
Poids moléculaire: 576.7 g/mol
Clé InChI: IYIDZTVCBFMPEN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

No evidence explicitly defines or describes "Physodine A." The term appears only once in (Figure 6-40), which refers to a taxonomic classification (snail family Physodine) unrelated to chemistry. None of the provided sources discuss its structure, synthesis, or applications.

Propriétés

Numéro CAS

122188-47-0

Formule moléculaire

C31H44O10

Poids moléculaire

576.7 g/mol

Nom IUPAC

3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C31H44O10/c1-17-24(34)26(38-3)25(35)27(40-17)41-19-6-11-29(16-32)21-7-10-28(2)20(18-4-5-23(33)39-15-18)9-13-31(28,37)22(21)8-12-30(29,36)14-19/h4-5,15-17,19-22,24-27,34-37H,6-14H2,1-3H3

Clé InChI

IYIDZTVCBFMPEN-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)OC)O

SMILES canonique

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)OC)O

Synonymes

physodine A

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The evidence lacks data on structurally or functionally analogous compounds to Physodine A. Key limitations include:

  • focuses on phosphine-alkene ligands for transition metals, unrelated to the hypothetical Physodine A.
  • details protocols for tanshinone compounds, which are unrelated.

No tables, spectroscopic data, or biological activity comparisons are available in the provided sources.

Research Findings and Data Gaps

None of the evidence addresses pharmacological, industrial, or environmental properties of Physodine A. For instance:

  • misuses "Physodine" in a zoological context, creating ambiguity.

Recommendations for Further Inquiry

To address the query effectively, the following steps are necessary:

Access Specialized Databases: Search chemical databases (e.g., SciFinder, Reaxys) for peer-reviewed studies on Physodine A.

Structural Analysis: If Physodine A is a novel compound, compare its structure (e.g., functional groups, stereochemistry) to known analogs.

Functional Comparison: Evaluate properties like solubility, reactivity, or catalytic activity against compounds with similar scaffolds.

Biological/Industrial Relevance: Assess efficacy in applications (e.g., drug development, material science) using in vitro/in vivo data.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Physodine A in laboratory settings, and how can researchers ensure reproducibility?

  • Methodological Answer : To synthesize Physodine A, begin with a literature review to identify validated protocols, such as solvent-based crystallization or catalytic coupling reactions. Key parameters include temperature (e.g., 25–80°C), reaction time (e.g., 12–48 hours), and catalyst selection (e.g., palladium-based catalysts). Reproducibility requires strict adherence to documented conditions, including purity of reagents (<99%), inert atmospheres, and validation via NMR and HPLC . A sample protocol table is provided below:

ParameterRange/DescriptionCharacterization Method
SolventDimethylformamide (DMF)NMR, FTIR
CatalystPd(OAc)₂ (5 mol%)X-ray diffraction
Reaction Time24 hoursHPLC retention time

Q. How can researchers design a robust hypothesis for studying Physodine A’s biological activity?

  • Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to structure hypotheses. For example:

  • Feasible : "Physodine A inhibits enzyme X at IC₅₀ < 10 μM."
  • Novel : Compare Physodine A’s efficacy to existing inhibitors (e.g., Drug Y) using enzyme kinetics assays .
  • Ethical : Ensure cell-based assays comply with institutional biosafety protocols .

Q. What are the best practices for characterizing Physodine A’s structural and functional properties?

  • Methodological Answer : Combine spectroscopic (NMR, FTIR), chromatographic (HPLC), and crystallographic (X-ray) methods. For functional analysis:

  • Bioactivity : Use dose-response curves in cell cultures (e.g., IC₅₀ calculations).
  • Stability : Conduct accelerated degradation studies under varying pH/temperature .

Advanced Research Questions

Q. How should researchers address contradictions in Physodine A’s reported bioactivity data across studies?

  • Methodological Answer : Perform systematic reviews to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Validate findings via:

  • Triangulation : Cross-validate using orthogonal assays (e.g., fluorescence-based vs. colorimetric).
  • Meta-analysis : Pool data from ≥5 studies to assess effect size heterogeneity .

Q. What experimental design considerations are critical for optimizing Physodine A’s synthesis yield?

  • Methodological Answer : Apply Design of Experiments (DoE) to test variables (e.g., catalyst loading, solvent polarity). Use response surface methodology (RSM) to model interactions. Example factors:

FactorLow LevelHigh Level
Catalyst (mol%)210
Temperature (°C)2580
Reaction Time (h)1248
  • Analysis : ANOVA to identify significant factors (p < 0.05) .

Q. How can researchers integrate multi-omics data to elucidate Physodine A’s mechanism of action?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (GC-MS) data. Use pathway enrichment tools (e.g., KEGG, Reactome) to identify disrupted networks. Validate findings with CRISPR knockouts of target genes .

Q. What strategies mitigate bias in Physodine A’s preclinical efficacy studies?

  • Methodological Answer :

  • Blinding : Randomize treatment groups and conceal allocations during data collection.
  • Positive/Negative Controls : Include known inhibitors/placebos.
  • Power Analysis : Ensure sample sizes (n ≥ 6) to detect ≥30% effect size with 80% power .

Methodological Frameworks

  • PICOT for In Vivo Studies :

    • P opulation: Rodent models (e.g., Sprague-Dawley rats).
    • I ntervention: Physodine A (10 mg/kg/day).
    • C omparison: Standard therapy (e.g., Drug Z).
    • O utcome: Tumor volume reduction (mm³) at 4 weeks.
    • T ime: 28-day trial .
  • Ethical Compliance : Submit protocols to Institutional Animal Care and Use Committees (IACUC) for approval .

Data Presentation Guidelines

  • Manuscript Structure : Follow IMRAD (Introduction, Methods, Results, Discussion) with raw data in appendices .
  • Uncertainty Analysis : Report confidence intervals (95% CI) and technical triplicates in dose-response studies .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.